1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C24H23NO4S and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Substituted Azetidinones : Research has demonstrated the utility of sulfonamide rings and their derivatives, including 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone, in synthesizing biologically and pharmacologically potent compounds. These compounds are recognized by their specific structural features, verified through various spectroscopic methods (Jagannadham et al., 2019).
- Molecular Recognition in β-Lactams : The crystal packing of 4-phenyl sulfonyl 2-azetidinone derivatives provides insight into the molecular recognition mechanisms in β-lactams, indicating the significance of H-bonding and hydrophobic interactions (Basak et al., 2004).
Antitumor and Antibacterial Applications
- Antitumor Agents : The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including methoxyphenyl derivatives, have led to the discovery of compounds with potent antiproliferative properties. These compounds target tubulin and disrupt microtubular structures in cancer cells, presenting a promising avenue for cancer therapy (Greene et al., 2016).
- Antibacterial Activity : Research on 4-methoxyethyl monobactams derived from 2-azetidinone precursors has shown strong activity against a variety of gram-negative bacteria. These compounds exhibit excellent stability to β-lactamases, highlighting their potential as antibacterial agents (Yamashita Haruo et al., 1988).
Catalysis and Material Science
- Catalytic Asymmetric Addition : The evaluation of enantiopure compounds derived from azetidinones for catalytic asymmetric addition of organozinc reagents to aldehydes demonstrates their utility in synthesizing optically active compounds, which is crucial for the development of chiral drugs and materials (Wang et al., 2008).
Advanced Polymer Synthesis
- Polymerization of N-Sulfonyl Aziridines : Utilizing 2-azaallyl anions as initiators, research has achieved the one-pot synthesis of primary amine-ended telechelic polyaziridines. This method represents an innovative approach to synthesizing polymers with specific end-group functionalities, which are valuable in various industrial applications (Wang et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone are transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
This compound interacts with its targets by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of bacterial cell walls . This interaction results in the disruption of bacterial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell-wall synthesis . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall . The downstream effects include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of the transpeptidase enzymes, disrupting the synthesis of bacterial cell walls . On a cellular level, this leads to the death of bacterial cells due to osmotic instability .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKCWIECSVWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.